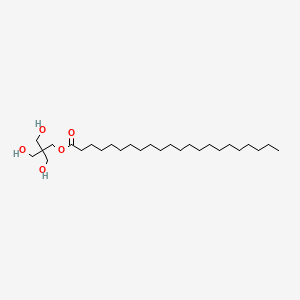

Pentaerythritol monobehenate

Description

Contextualization of Monoester Derivatives of Pentaerythritol (B129877)

Monoester derivatives of pentaerythritol are a specific class of esters where only one of the four available hydroxyl groups of the pentaerythritol molecule is reacted with a carboxylic acid. This selective esterification results in molecules that possess both hydrophilic and lipophilic characteristics. The three remaining free hydroxyl groups contribute to the hydrophilic nature of the molecule, while the fatty acid chain provides a lipophilic tail.

The synthesis of these monoesters can be achieved through several routes, including chemical and enzymatic methods. Traditional chemical synthesis often involves the direct esterification of pentaerythritol with a fatty acid at high temperatures, which can sometimes lead to a mixture of mono-, di-, tri-, and tetraesters, necessitating complex purification processes. researchgate.net A more selective and green approach involves enzymatic synthesis, often utilizing lipases as biocatalysts. researchgate.netrsc.orgresearchgate.net This method allows for high purity and selectivity under milder reaction conditions. rsc.orgresearchgate.net For instance, the enzymatic synthesis of an array of ultra-long-chain fatty acid sugar alcohol monoesters, including pentaerythritol monobehenate, has been successfully demonstrated using behenic acid and various sugar alcohols. rsc.orgresearchgate.net

Significance in Contemporary Chemical Research

This compound and its related monoesters are gaining significance in contemporary chemical research due to their unique molecular structure and resultant physical properties. Their amphiphilic nature makes them effective surfactants and emulsifiers. The long behenic acid chain, in particular, influences the compound's thermal properties and molecular packing. rsc.org

Research has focused on understanding the structure-property-function relationship of these molecules. rsc.orgresearchgate.net For example, studies have investigated how the nature of the polar head group in sugar alcohol monobehenates affects their thermal stability and packing patterns. rsc.org It has been observed that the thermostability is largely governed by the hydrophobic interactions between the long alkyl chains. rsc.org These fundamental investigations are crucial for unlocking the potential of these compounds in various applications, such as in the formulation of cosmetics, and as excipients in drug delivery systems like solid lipid nanoparticles. rsc.org

Scope and Research Objectives

The primary research objectives surrounding this compound are centered on its synthesis, characterization, and the exploration of its potential applications. Key research goals include:

Efficient and Selective Synthesis: Developing high-yield and high-purity synthesis methods, with a particular focus on environmentally benign enzymatic processes to produce well-defined monoesters. researchgate.netrsc.orgresearchgate.net

Physicochemical Characterization: Thoroughly characterizing the molecular structure and thermal properties of the synthesized compounds using analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC). rsc.orgresearchgate.net

Investigation of Molecular Organization: Studying the molecular packing and thermotropic phase transitions to understand how the molecular architecture influences the material's bulk properties. researchgate.netrsc.org

Exploring Functional Applications: Systematically mapping the relationship between the chemical structure and the functional properties to identify and optimize applications in areas like cosmetics and pharmaceuticals. rsc.orgresearchgate.net This includes assessing properties like enzymatic lipolysis to determine their behavior in biological systems. rsc.org

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | Pentaerythritol behenate (B1239552); Pentaerythrityl monobehenate; [3-hydroxy-2,2-bis(hydroxymethyl)propyl] docosanoate | C27H54O5 | 458.72 | 53161-46-9 |

| Behenic Acid | Docosanoic acid | C22H44O2 | 340.58 | 112-85-6 |

| Pentaerythritol | 2,2-Bis(hydroxymethyl)propane-1,3-diol | C5H12O4 | 136.15 | 115-77-5 |

| Glycerol (B35011) | Propane-1,2,3-triol | C3H8O3 | 92.09 | 56-81-5 |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H54O5 | flavscents.comnih.gov |

| Molecular Weight | 458.7 g/mol | nih.gov |

| Physical Appearance | White waxy solid | google.com |

| Water Solubility | 2.401e-005 mg/L @ 25 °C (estimated) | flavscents.com |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 26 | nih.gov |

Detailed Research Findings

A significant study on the biocatalytic synthesis of ultra-long-chain fatty acid sugar alcohol monoesters provided detailed insights into this compound. rsc.org In this research, an array of sugar alcohol monobehenates were synthesized enzymatically with high purity. The molecular structures were confirmed using ¹H NMR, FT-IR, and MS analysis. The thermal properties were characterized by DSC, and the molecular packing was investigated by Temperature-Ramp FT-IR. rsc.orgresearchgate.net

The study found that the thermal collapse temperatures of these monobehenates did not vary significantly with changes in the polar head group, suggesting that the thermostability is primarily dictated by the hydrophobic interactions of the behenic acid chains. researchgate.netrsc.org This research highlights the potential for these compounds in various applications, with some derivatives showing promise in cosmetic formulations and others as excipients for solid lipid nanoparticles in drug and food ingredient delivery systems. rsc.orgresearchgate.net Furthermore, an in vitro digestion test indicated that many of these sugar alcohol monobehenates, including by extension the pentaerythritol derivative, exhibited improved resistance to enzymatic lipolysis compared to glycerol monopalmitate. rsc.org

Properties

CAS No. |

53161-46-9 |

|---|---|

Molecular Formula |

C27H54O5 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] docosanoate |

InChI |

InChI=1S/C27H54O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)32-25-27(22-28,23-29)24-30/h28-30H,2-25H2,1H3 |

InChI Key |

ZKIVRAADAKTRIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Pentaerythritol Monobehenate

Enzymatic Esterification Approaches

Enzymatic synthesis leverages biocatalysts to perform esterification, a reaction that can be the reverse of hydrolysis when water activity is minimized. researchgate.net This method is noted for its high specificity, which allows for targeted synthesis of the monoester while minimizing the formation of di-, tri-, and tetra-substituted byproducts. researchgate.net The use of enzymes also circumvents the need for the harsh temperatures and corrosive catalysts often employed in chemical synthesis. aocs.org

Lipases are the most prominent class of enzymes used for the synthesis of esters due to their broad substrate specificity and stability in organic solvents. researchgate.netnih.gov They function by catalyzing the acyl-transfer reaction between an alcohol (pentaerythritol) and a fatty acid (behenic acid).

Several lipases have demonstrated high efficacy in synthesizing polyol esters. Among the most widely used and studied are:

Candida antarctica Lipase (B570770) B (CALB): Often used in an immobilized form, such as Novozym® 435, CALB is highly effective for esterification reactions involving sterically hindered alcohols like pentaerythritol (B129877). researchgate.netmdpi.com Its immobilization on a solid support enhances its thermal stability and allows for easier separation from the reaction mixture and subsequent reuse.

Porcine Pancreatic Lipase (PPL): This lipase has also been studied for the catalysis of reactions involving pentaerythritol esters. mdpi.com

The selection of the biocatalyst is critical as its intrinsic properties, such as substrate specificity and regioselectivity, directly influence the product distribution, particularly the yield of the desired monoester. Enzyme engineering techniques can be employed to further enhance catalyst performance, though for polyol ester synthesis, commercially available immobilized lipases like CALB often provide excellent results without modification.

| Lipase (Biocatalyst) | Source Organism | Common Form | Key Characteristics |

|---|---|---|---|

| Lipase B (CALB) | Candida antarctica | Immobilized (e.g., Novozym® 435) | High thermal stability, excellent activity in non-aqueous media, high selectivity for primary alcohols. mdpi.com |

| Porcine Pancreatic Lipase (PPL) | Sus scrofa (Porcine Pancreas) | Free or Immobilized | Effective for hydrolysis and synthesis, though may exhibit lower stability than microbial lipases. mdpi.com |

The efficiency and selectivity of the enzymatic synthesis of Pentaerythritol Monobehenate are highly dependent on the careful control of several reaction parameters. Optimization of these variables is crucial to maximize the yield of the monoester and minimize reaction time and cost.

The molar ratio of the substrates, pentaerythritol to behenic acid, is a critical parameter for controlling the degree of esterification. To selectively synthesize the monoester, an excess of the polyol (pentaerythritol) relative to the fatty acid is often employed. This stoichiometric imbalance favors the mono-acylation of the pentaerythritol molecule and statistically reduces the probability of subsequent esterification reactions that would lead to the formation of di-, tri-, and tetra-behenates. Conversely, using an excess of the fatty acid would drive the reaction towards the production of higher esters. nih.gov The optimal ratio must be determined empirically to maximize conversion to the monobehenate.

| Pentaerythritol:Behenic Acid Molar Ratio | Conversion of Behenic Acid (%) | This compound Yield (%) | Higher Esters Yield (%) |

|---|---|---|---|

| 1:1 | 85 | 60 | 25 |

| 2:1 | 92 | 78 | 14 |

| 3:1 | 98 | 90 | 8 |

| 5:1 | 99 | 95 | 4 |

The choice of the reaction medium is vital for enzymatic esterification. The solvent must solubilize the substrates, particularly the long-chain, hydrophobic behenic acid and the more polar pentaerythritol, without denaturing the enzyme. Hydrophobic organic solvents are generally preferred as they minimize the water activity around the enzyme, shifting the reaction equilibrium from hydrolysis to synthesis. nih.govresearchgate.net

Commonly used solvents include:

Toluene and Hexane: These non-polar solvents are effective at solubilizing fatty acids and are widely used in lipase-catalyzed reactions.

tert-Butanol: A tertiary alcohol that can help solubilize both polar and non-polar substrates and is often a good medium for enzymatic reactions. researchgate.net

Solvent-free systems are also an option, where one of the liquid substrates (if applicable) acts as the reaction medium. However, for the reaction between two solids like pentaerythritol and behenic acid, a solvent is typically necessary, or the reaction must be run at a temperature above the melting points of the reactants.

Temperature significantly influences the rate of reaction. An increase in temperature generally increases the reaction rate by enhancing substrate solubility and kinetic energy. mdpi.com However, excessively high temperatures can lead to the thermal denaturation of the lipase, causing a loss of catalytic activity. mdpi.com For many immobilized lipases like CALB, the optimal temperature range is typically between 60°C and 80°C. d-nb.info

Reaction time is monitored to determine the point of maximum monoester yield. Initially, the concentration of this compound will increase. However, over extended reaction times, the monoester can be further esterified to form diesters and other higher-order products. Therefore, the reaction must be stopped at the optimal time to achieve the highest possible selectivity for the desired monobehenate.

| Temperature (°C) | Relative Reaction Rate | Enzyme Stability (Half-life) | Notes |

|---|---|---|---|

| 50 | Moderate | High | Slow reaction but high enzyme stability. |

| 65 | High | Good | Often represents a good balance between reaction speed and enzyme longevity. mdpi.com |

| 80 | Very High | Moderate | Faster reaction but increased risk of enzyme denaturation over time. d-nb.info |

Esterification is a condensation reaction that produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the final ester yield. To overcome this, a dehydrating agent is often added to the reaction system.

Molecular sieves (typically 3Å or 4Å) are highly effective for this purpose. ijsr.net They are porous materials that selectively adsorb small molecules like water from the reaction medium, effectively removing the byproduct as it is formed. researchgate.net This continuous removal of water drives the reaction equilibrium towards the product side, significantly increasing the conversion efficiency and the final yield of this compound. researchgate.net

Regioselectivity Control in Enzymatic Synthesis

Enzymatic synthesis offers a powerful tool for achieving high regioselectivity in the production of this compound. This method typically employs lipases in non-aqueous media to catalyze the esterification of pentaerythritol with behenic acid or its simple ester derivatives. The key advantage of this approach lies in the inherent selectivity of the enzyme.

The three-dimensional structure of the lipase's active site imposes significant steric constraints on the bulky pentaerythritol molecule. As a result, the enzyme preferentially acylates only one of the four primary hydroxyl groups, leading to the formation of the monoester with high precision. This control over regioselectivity is challenging to achieve through conventional chemical methods, which often yield a statistical mixture of mono-, di-, tri-, and tetraesters. Factors such as the choice of enzyme, the solvent system, and the acyl donor can influence the reaction's efficiency and selectivity. For instance, studies on the acylation of similar polyols like sucrose (B13894) have shown that the enzyme's preference for a specific hydroxyl group can be modulated by the hydrophobicity of the organic solvent and the chain length of the fatty acid. nih.gov This high degree of control minimizes the formation of unwanted by-products, simplifying downstream purification processes and leading to a higher yield of the desired this compound.

Conventional Chemical Esterification Routes

Conventional chemical methods remain prevalent for the industrial-scale synthesis of pentaerythritol esters, employing various catalytic systems to drive the esterification reaction.

Acid-Catalyzed Esterification (Historical Context and Challenges)

Historically, strong Brønsted acids such as sulfuric acid, phosphoric acid, and p-toluenesulfonic acid have been used as homogeneous catalysts for the esterification of pentaerythritol. nih.govgoogle.com These catalysts are effective in protonating the carbonyl oxygen of behenic acid, thereby activating it for nucleophilic attack by the hydroxyl groups of pentaerythritol.

However, this method presents significant challenges. A primary drawback is the lack of selectivity, which results in a mixture of pentaerythritol esters with varying degrees of substitution. mdpi.com Achieving a high yield of the monobehenate is difficult, as the reaction tends to proceed to form di-, tri-, and even tetraesters. researchgate.net Other challenges include:

Harsh Reaction Conditions: High temperatures are often required, which can lead to side reactions and product degradation.

Equipment Corrosion: The strong acidity of the catalysts can corrode reaction vessels and associated equipment. google.compatsnap.com

Difficult Catalyst Removal: Being homogeneous, the acid catalyst dissolves in the reaction mixture, necessitating complex post-reaction neutralization and washing steps. These steps generate large volumes of wastewater, posing environmental concerns. google.comresearchgate.net

By-product Formation: The aggressive nature of the catalyst can promote side reactions such as dehydration and etherification of the polyol. bohrium.comfinechem-mirea.ru

Metal-Catalyzed Esterification (e.g., Tin-based, Lanthanum Methanesulfonate)

To overcome the limitations of strong acid catalysts, various metal-based catalysts have been developed. These are typically Lewis acids that function by coordinating to the carbonyl oxygen of the fatty acid, thus activating it for esterification.

Tin-based Catalysts: Organotin compounds, such as stannous oxalate, tin (II) bis(2-ethylhexanoate), and butyl stannic oxide, are widely used. google.comresearchgate.net Tin catalysts are known for their high activity and efficiency in promoting esterification reactions, often under milder conditions than strong acids. google.comgoogle.com They offer the advantage of being less corrosive and can lead to products with better color and thermal stability.

Lanthanum Methanesulfonate: Lanthanide salts, including lanthanum methanesulfonate, have emerged as effective and reusable catalysts for the esterification of pentaerythritol. nih.govgoogle.com These catalysts are noted for promoting high reaction yields and product purity with few side reactions. google.com Their use can simplify the work-up process, as they can often be recovered and reused, reducing waste and production costs. google.com Lanthanum-based catalysts have also been explored for various other esterification reactions, demonstrating their versatility. core.ac.ukorganic-chemistry.orgnih.gov

Catalyst Performance and Selectivity Profiles

The performance of a catalyst in the esterification of pentaerythritol is judged by its activity (conversion rate) and its ability to selectively yield the desired ester. While the synthesis of pentaerythritol tetraesters is more commonly reported due to their application as lubricants, the data provides insight into catalyst behavior that is relevant to controlling the formation of the monoester. Generally, achieving high selectivity for the monoester in chemical synthesis requires careful control of the molar ratio of reactants (an excess of pentaerythritol) and stopping the reaction at a specific conversion level.

Metal-based catalysts often exhibit superior performance compared to traditional acid catalysts by offering higher conversion rates and cleaner reaction profiles. nih.gov For example, tin-based catalysts have been shown to achieve very high conversion rates (>99.5%) in the synthesis of pentaerythritol esters. google.com

Table 1: Comparative Performance of Various Catalysts in Pentaerythritol Esterification

| Catalyst | Fatty Acid | Molar Ratio (Acid:PE) | Temperature (°C) | Time (h) | Pentaerythritol Conversion (%) | Primary Product Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Lanthanum Methanesulfonate | Oleic Acid | 4.4:1 | 160 | 4 | 96 | Not Specified | nih.gov |

| Fascat 2003 (Tin-based) | Oleic Acid | 4:1 | 220 | 6 | >98 | 91.4 (Tetraester) | nih.gov |

| Stannous Oxalate | Saturated Fatty Acids (C4-C10) | Not Specified | 130-195 | 4-8 | >99.5 | Not Specified | google.com |

| SnCl₂@HZSM‐5 | Stearic Acid | 4.7:1 | 105 | 3 | 99.3 | 97.2 (Tetraester) | researchgate.netsemanticscholar.org |

By-product Formation and Mitigation Strategies

In the chemical synthesis of this compound, the primary by-products are the higher esters: pentaerythritol dibehenate, tribehenate, and tetrabehenate. mdpi.com The formation of these compounds is a direct consequence of the multiple reactive hydroxyl groups on the pentaerythritol molecule. Other potential side reactions, especially under harsh conditions or with certain catalysts, can include the formation of ethers (from the reaction of two pentaerythritol molecules) and colored impurities. bohrium.comfinechem-mirea.ru

Several strategies can be employed to mitigate the formation of these by-products and enhance the yield of the desired monoester:

Molar Ratio Control: Utilizing a significant molar excess of pentaerythritol relative to behenic acid shifts the reaction equilibrium to favor the formation of the mono-substituted product.

Controlled Reaction Time and Temperature: Terminating the reaction before it proceeds to completion can prevent the further esterification of the monobehenate into higher esters. Lowering the reaction temperature can also reduce the rate of subsequent esterification steps.

Use of Solvents: Employing a solvent, such as toluene, can help in the azeotropic removal of water produced during the reaction. bohrium.comfinechem-mirea.ru This drives the equilibrium towards the products and can allow for lower reaction temperatures, which helps to increase process selectivity. bohrium.comfinechem-mirea.ru

Catalyst Selection: As discussed, enzymatic catalysts offer the highest selectivity. Among chemical catalysts, milder Lewis acids may offer better control over the reaction compared to aggressive Brønsted acids.

Precursor Synthesis: Pentaerythritol Production and its Impact

The quality of the final this compound product is directly influenced by the purity of its precursor, pentaerythritol. Pentaerythritol is commercially produced through the base-catalyzed condensation of formaldehyde (B43269) and acetaldehyde (B116499). google.com This process involves a series of aldol (B89426) additions followed by a crossed Cannizzaro reaction.

The manufacturing process is not perfectly selective and gives rise to several by-products and impurities that can be carried over into the final esterification step. google.com Common impurities in technical-grade pentaerythritol include:

Dipentaerythritol (Di-PE): Formed from the etherification of two pentaerythritol molecules.

Tripentaerythritol: A higher polyol formed from three pentaerythritol units.

Pentaerythritol Formals: Cyclic and linear acetals formed by the reaction of pentaerythritol with residual formaldehyde. google.com

Sodium Formate (B1220265): A salt resulting from the Cannizzaro reaction when sodium hydroxide (B78521) is used as the base. google.com

The presence of these impurities can have a significant impact on the esterification process and the properties of the final product. For example, Di-PE also contains hydroxyl groups that can be esterified with behenic acid, leading to the formation of Di-PE behenate (B1239552) esters. These esters are impurities that can alter the physical properties (e.g., melting point, viscosity) of the final product. The presence of formals can inhibit the esterification reaction, while residual salts may interfere with certain catalysts. Therefore, using a high-purity grade of pentaerythritol is crucial for synthesizing this compound with consistent and well-defined properties.

Aldol Condensation and Crossed Cannizzaro Reactions

The synthesis of pentaerythritol is a well-established industrial process that occurs in two principal reaction steps. google.com It begins with the reaction of one mole of acetaldehyde with four moles of formaldehyde in an alkaline aqueous solution. google.com

The first stage is a series of three sequential aldol condensations. In this step, three moles of formaldehyde react with one mole of acetaldehyde, which possesses alpha-hydrogens, to form the intermediate aldehyde, pentaerythritose. google.comdoubtnut.com This reaction is typically conducted under specific pH conditions to favor the condensation. google.com

The second stage involves a crossed Cannizzaro reaction. The intermediate pentaerythritose, which lacks alpha-hydrogens, reacts with a fourth mole of formaldehyde in the presence of a base catalyst. doubtnut.comnih.gov In this disproportionation reaction, the pentaerythritose is reduced to pentaerythritol, while the formaldehyde is oxidized to formic acid. google.comnih.gov In an alkaline medium, such as one containing sodium hydroxide, the formic acid is converted to sodium formate, a significant byproduct of the process. google.comgoogle.com

The temperature control during these reactions is critical, as the optimal temperature ranges for the aldol condensation and the Cannizzaro reaction differ. The aldol reaction proceeds efficiently at lower temperatures of 20-30°C, while the Cannizzaro reaction is dominant at higher temperatures, typically between 40-60°C. google.comgoogle.com Therefore, the reaction temperature is usually raised only after the acetaldehyde has been fully consumed in the initial condensation step. google.comgoogle.com To maximize the extent of the aldol reaction and improve the yield of the desired product, an excess of formaldehyde is commonly used. google.comgoogle.com

| Reaction Stage | Reactants | Key Product | Optimal pH | Optimal Temperature |

|---|---|---|---|---|

| Aldol Condensation | 1 mole Acetaldehyde + 3 moles Formaldehyde | Pentaerythritose | 10 - 11 | 20 - 30°C |

| Crossed Cannizzaro Reaction | Pentaerythritose + 1 mole Formaldehyde | Pentaerythritol | ≥ 9 | 40 - 60°C |

Homogeneous versus Heterogeneous Catalysis in Pentaerythritol Synthesis

Conventionally, the industrial production of pentaerythritol relies on homogeneous catalysis , where the catalyst is in the same phase as the reactants. chalmers.se Alkaline catalysts such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) are dissolved in the aqueous reaction mixture. chalmers.seosti.gov This method offers high reaction rates due to the excellent contact between the catalyst and reactants. ethz.ch However, the homogeneous approach presents significant challenges. A major issue is the consumption of the alkaline catalyst to form formate salts (e.g., sodium formate) during the Cannizzaro reaction, which represents a loss of both the catalyst and the formaldehyde feedstock. chalmers.se Furthermore, the presence of the catalyst and various by-products in the solution necessitates an intensive and energy-consuming separation and purification process to isolate the pentaerythritol. chalmers.se

In contrast, heterogeneous catalysis , where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is being explored as a more sustainable alternative. chalmers.sezenodo.org The primary advantage of heterogeneous catalysts is the ease of separation from the product mixture, which can be achieved through simple filtration. zenodo.orgnih.gov This simplifies the purification process, reduces energy consumption, and allows for easier catalyst recycling. ethz.chrsc.org Research has been conducted on solid alkaline catalysts, such as sodium supported on metal oxides (e.g., Na/SnO₂), for pentaerythritol synthesis. chalmers.se While these have shown activity, challenges such as catalyst stability and leaching of the active metal into the solution remain areas for further development. chalmers.se

| Feature | Homogeneous Catalysis (e.g., NaOH) | Heterogeneous Catalysis (e.g., Solid Base) |

|---|---|---|

| Catalyst Separation | Difficult and energy-intensive | Straightforward (e.g., filtration) |

| Recycling | Expensive and complex | Generally simple |

| Selectivity | Can be high, but side reactions are common | Potentially higher selectivity, less by-product formation |

| Operating Temperature | Generally lower temperatures | Can operate at higher temperatures |

| Catalyst Consumption | Consumed in the reaction (forms formate) | Not consumed, reusable |

| Industrial Application | Currently the standard industrial process | Largely in the research and development phase |

Process Efficiency and Environmental Considerations in Precursor Production

To enhance process efficiency, a shift from traditional batch methods to continuous production processes has been developed. osti.gov Continuous processes offer better control over reaction parameters, leading to increased productivity and reduced specific consumption of raw materials and energy. osti.gov The choice of the homogeneous catalyst also plays a role in process simplification. Using sodium hydroxide instead of calcium hydroxide eliminates several steps, such as the preparation of milk of lime and the vacuum filtration required to remove gypsum waste, resulting in a cleaner process and a purer product. osti.gov

| Challenge | Impact | Potential Improvement / Mitigation Strategy |

|---|---|---|

| By-product Formation | Reduces yield of monopentaerythritol; complicates purification. | Optimize reaction conditions; develop more selective catalysts (e.g., heterogeneous). |

| Energy-Intensive Separation | High operating costs; significant CO₂ emissions. | Implement continuous processing; use heterogeneous catalysts to simplify separation. |

| Catalyst Consumption (Homogeneous) | Inefficient use of raw materials (NaOH and formaldehyde). | Develop reusable heterogeneous catalysts. |

| Waste Generation | Disposal of formate by-products and other organic impurities. | Improve reaction selectivity; find applications for by-products. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pentaerythritol (B129877) monobehenate. Both ¹H and ¹³C NMR are employed to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. dp.tech

In a study of sugar alcohol monobehenates, including the pentaerythritol derivative, ¹H NMR and ¹³C NMR were utilized to confirm the synthesized molecular structures. dp.techresearchgate.netresearchgate.net For pentaerythritol monobehenate, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the pentaerythritol core and the long alkyl chain of the behenic acid moiety. Specific chemical shifts would differentiate the methylene (B1212753) protons adjacent to the ester linkage from the other methylene groups in the fatty acid chain and the pentaerythritol backbone.

Similarly, the ¹³C NMR spectrum provides detailed information about the carbon framework. Key resonances would include the carbonyl carbon of the ester group, the quaternary carbon of the pentaerythritol core, and the various methylene carbons along the behenic acid chain and in the pentaerythritol structure. The specific chemical shifts observed in these spectra provide definitive evidence for the formation of the monoester.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Molecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in this compound and for studying intermolecular interactions. dp.techresearchgate.net The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure.

A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found in the region of 1735-1750 cm⁻¹. The presence of hydroxyl (-OH) groups from the unreacted positions on the pentaerythritol core is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The long alkyl chain of the behenic acid moiety gives rise to strong C-H stretching vibrations around 2850-2960 cm⁻¹. researchgate.netnist.gov

Furthermore, temperature-ramp FT-IR (Temp-Ramp-FT-IR) studies on sugar alcohol monobehenates have revealed insights into their molecular packing and thermal properties. researchgate.netresearchgate.net These studies show that the thermal stability is largely governed by the hydrophobic interactions between the long alkyl chains. researchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 |

| C-H Stretch (alkyl) | 2850-2960 |

| C=O Stretch (ester) | 1735-1750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. dp.techresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the molecular formula. researchgate.net

The molecular weight of this compound is 458.72 g/mol . thegoodscentscompany.com In mass spectrometry, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The analysis of pentaerythritol esters often involves techniques like gas chromatography-mass spectrometry (GC-MS) for separation and identification. google.com The fragmentation pattern observed in the mass spectrum provides additional structural information, showing characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the alkyl chain and pentaerythritol core.

Thermal Analysis Techniques for Phase Behavior and Transitions

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for characterizing the phase behavior and thermal transitions of this compound. researchgate.netresearchgate.net DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, crystallization temperatures, and other phase transitions. qualitest.aelongdom.org

For sugar alcohol monobehenates, DSC analysis has been used to characterize their thermal properties. researchgate.netresearchgate.net The thermogram of this compound would show an endothermic peak corresponding to its melting point. The shape and position of this peak can also provide information about the purity of the compound. For instance, Compritol® 888 ATO, a mixture containing glycerol (B35011) monobehenate, has a melting point of approximately 70°C. fu-berlin.de Temperature-ramp FT-IR can complement DSC by providing information on molecular packing during these thermal transitions. researchgate.netresearchgate.net

| Thermal Property | Description |

| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid state. |

| Crystallization Temperature (Tc) | The temperature at which the substance transitions from a liquid to a solid crystalline state upon cooling. |

| Enthalpy of Fusion (ΔHf) | The amount of heat absorbed during the melting process. |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts, such as di- and triesters, or unreacted starting materials. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose.

In the synthesis of pentaerythritol esters, chromatographic methods are used to monitor the reaction progress and to purify the final product. google.com For instance, in the production of related esters, GC has been used to confirm the formation of the desired product. researchgate.net For non-volatile compounds like this compound, HPLC is a suitable method for purity assessment. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. Gel permeation chromatography (GPC) can also be used to determine the molecular weight distribution of polymeric materials and could be adapted for analyzing ester mixtures. google.com

Reaction Kinetics and Mechanistic Studies of Pentaerythritol Esterification

Elucidation of Esterification Reaction Pathways

The esterification of pentaerythritol (B129877) with a carboxylic acid, such as behenic acid, proceeds through a series of four consecutive reversible reactions. Pentaerythritol, a tetra-functional alcohol, reacts sequentially with the fatty acid. The removal of water, a byproduct, is essential to drive the reaction towards the formation of esters, making the reaction practically irreversible under typical industrial conditions where water is continuously removed. mdpi.com

The reaction pathway can be illustrated as follows:

Formation of Monoester: Pentaerythritol (PE) reacts with one molecule of behenic acid (R-COOH) to form pentaerythritol monobehenate (PE-Mono) and water.

PE + R-COOH ⇌ PE-Mono + H₂O

Formation of Diester: The newly formed this compound reacts with a second molecule of behenic acid to yield pentaerythritol dibehenate (PE-Di).

PE-Mono + R-COOH ⇌ PE-Di + H₂O

Formation of Triester: Pentaerythritol dibehenate further reacts with a third molecule of behenic acid to produce pentaerythritol tribehenate (PE-Tri).

PE-Di + R-COOH ⇌ PE-Tri + H₂O

Formation of Tetraester: Finally, the reaction of pentaerythritol tribehenate with a fourth molecule of behenic acid leads to the formation of pentaerythritol tetrabehenate (PE-Tetra).

PE-Tri + R-COOH ⇌ PE-Tetra + H₂O

This consecutive-parallel reaction scheme is a fundamental model for the polyesterification of polyols. mdpi.comresearchgate.net The distribution of mono-, di-, tri-, and tetra-esters in the final product is highly dependent on the reaction conditions, including the initial molar ratio of reactants, temperature, and catalyst used. mdpi.com

Kinetic Modeling of Mono-, Di-, and Poly-ester Formation

Kinetic modeling is essential for predicting the concentration of each ester species over time and for optimizing reactor design and operation. Several models have been proposed for the esterification of pentaerythritol with various carboxylic acids.

A widely applied model for the esterification of free fatty acids with polyols assumes a second-order kinetic model for each step of the reaction. mdpi.com This model considers the reaction to be first order with respect to the concentration of the carboxylic acid and first order with respect to the concentration of the hydroxyl groups of the pentaerythritol or its partially esterified derivatives. mdpi.comresearchgate.net

For the esterification of pentaerythritol with rosin (B192284), the rate equations for the consumption of the acid (rosin) and the formation of the different esters were determined based on this second-order assumption. mdpi.com

Another kinetic study focusing on the esterification of pentaerythritol with long-chain carboxylic acids (C7–C18) proposed a kinetic law that assumes a partial order of 1.5 with respect to the acid and 1.5 with respect to the alcohol . researchgate.net This model was validated through computer simulation of the component concentration variations, which showed good agreement with experimental data. researchgate.net The rate constants for the consecutive reactions (k₁, k₂, k₃, etc.) can be determined using this approach. researchgate.net

The general rate expression for the disappearance of the carboxylic acid (-d[COOH]/dt) can be written as:

Rate = k [COOH]m [OH]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the acid and alcohol, respectively.

Studies have shown that the reactivity of the hydroxyl groups may decrease after the first esterification due to steric hindrance, meaning the rate constants for the formation of di-, tri-, and tetra-esters (k₂, k₃, k₄) are often smaller than the rate constant for the formation of the monoester (k₁). researchgate.net

Activation Energy Determination and Rate Law Derivations

The activation energy (Ea) is a critical parameter that quantifies the temperature sensitivity of the reaction rate. It is determined experimentally by conducting the reaction at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

Where 'k' is the rate constant, 'A' is the pre-exponential factor, 'R' is the universal gas constant, and 'T' is the absolute temperature.

The table below presents activation energies from a kinetic study of rosin esterification with pentaerythritol, which serves as a model for long-chain fatty acid esterification.

| Reaction Step | Activation Energy (Ea) in kJ/mol |

| Rosin + PE → Monoester | 129.13 |

| Monoester + Rosin → Diester | 65.81 |

| Diester + Rosin → Triester | 82.35 |

| Triester + Rosin → Tetraester | 100.95 |

| Data sourced from a kinetic study on rosin and pentaerythritol esterification. mdpi.com |

The derivation of the rate law involves determining the reaction orders (m and n) and the rate constant (k) from experimental concentration-time data. For the complex system of pentaerythritol esterification, this is typically achieved by fitting the experimental data to the proposed kinetic models (e.g., second-order or 1.5-order models) and using numerical methods to solve the system of differential equations that describe the concentration changes of all reactants and products. mdpi.comresearchgate.net

Side Reaction Analysis and Product Distribution Control

Under the high temperatures (often >200°C) required for non-catalyzed or acid-catalyzed esterification, several side reactions can occur, impacting product yield, purity, and quality. mdpi.comjustia.com

A significant side reaction in the high-temperature esterification of pentaerythritol is the decarboxylation of the carboxylic acid. mdpi.com This reaction involves the loss of a carboxyl group as carbon dioxide and becomes more prominent at temperatures above 280°C. mdpi.com Kinetic studies on rosin esterification have modeled decarboxylation as a first-order reaction and determined its activation energy to be very high (e.g., 233.00 kJ/mol), indicating it is highly temperature-dependent. mdpi.comresearchgate.net

Other potential side reactions include the formation of colored by-products , which can be promoted by high temperatures. justia.com

Product distribution control is a key objective in the industrial synthesis of pentaerythritol esters. To obtain a high yield of a specific ester, such as this compound, the reaction conditions must be carefully controlled:

Molar Ratio: To favor the formation of the monoester, a significant excess of pentaerythritol relative to behenic acid should be used. Conversely, to produce the tetraester, an excess of the fatty acid is required. mdpi.com

Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions like decarboxylation and the formation of colored impurities. An optimal temperature must be chosen to balance reaction speed and selectivity. mdpi.comjustia.com

Catalyst: The choice of catalyst can influence both the reaction rate and the product distribution. While traditional acid catalysts are effective, they can be difficult to remove from the final product. justia.com

Reaction Time: Controlling the reaction time allows for the isolation of intermediate products. Shorter reaction times will yield a mixture richer in mono- and di-esters, while longer times will lead to higher-order esters.

By carefully manipulating these parameters, it is possible to steer the reaction towards the desired product, whether it is the mono-, di-, tri-, or tetra-ester of pentaerythritol.

Theoretical and Computational Investigations

Molecular Modeling and Simulation of Pentaerythritol (B129877) Monobehenate Structure and Conformation

Molecular modeling, particularly through molecular dynamics (MD) simulations, is a cornerstone for understanding the three-dimensional structure and conformational dynamics of pentaerythritol esters. Although direct simulation studies on pentaerythritol monobehenate are not widely published, the methodology is well-established for related polyol esters used as lubricants and phase-change materials. taylorfrancis.comresearchgate.netmdpi.com

MD simulations for a molecule like this compound would typically involve constructing an initial molecular model and placing a number of these molecules in a simulation box with periodic boundary conditions to represent a bulk system. mdpi.com Force fields such as COMPASS or PCFF, which are parameterized for organic molecular systems, are commonly employed to define the potential energy of the system as a function of its atomic coordinates. researchgate.net Simulations are often run under NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensembles to mimic specific experimental conditions. techscience.com

These simulations can track the trajectories of each atom over time, providing a detailed picture of the molecule's conformational flexibility. researchgate.net Key areas of investigation include:

Chain Folding and Conformation: The long C22 behenate (B1239552) chain would exhibit significant conformational freedom. Simulations can reveal the most probable folded and extended states and the energy barriers between them. For long-chain esters, conformational isomerism is a key feature that can be analyzed. mdpi.com

Intermolecular Interactions: Analysis of the simulation can quantify how molecules pack together, highlighting the role of van der Waals forces from the long alkyl chains and potential hydrogen bonding involving the three free hydroxyl groups on the pentaerythritol core.

Physical Property Prediction: MD simulations are used to calculate macroscopic properties from microscopic behavior. For instance, they can predict density, viscosity, and pour point, which are critical for lubricant applications. Studies on other pentaerythritol esters have shown that properties like the pour point are highly dependent on the structure of the fatty acid chains. researchgate.net

A representative table showing the parameters for a hypothetical MD simulation of this compound is provided below.

Table 1: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value / Type | Rationale |

|---|---|---|

| Force Field | COMPASS | Applicable for organic molecular systems, including esters. researchgate.net |

| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant pressure and temperature, mimicking lab conditions. techscience.com |

| Temperature | 298 K - 400 K | A range to study properties at ambient and elevated temperatures. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 1 fs | Standard for resolving atomic vibrations. researchgate.net |

| Simulation Length | 1000 ps (1 ns) | Allows for sufficient sampling of conformational space. researchgate.net |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule, which governs its reactivity. acs.org For this compound, these calculations can pinpoint the most reactive sites and predict how the molecule will interact with other chemical species.

Studies on similar ester lubricants have used quantum mechanics to analyze key electronic properties. researchgate.net

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For esters, the HOMO is often located around the ester group, specifically the oxygen atoms, while the LUMO can be centered on the carbonyl carbon (C=O). researchgate.net This suggests the ester group is a primary site for both nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule. For this compound, negative potential (red) would be concentrated around the electronegative oxygen atoms of the ester group and the free hydroxyls, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the hydroxyl groups, making them potential hydrogen bond donors.

Reaction Pathway Analysis: DFT calculations can be used to model reaction mechanisms, such as hydrolysis or oxidation. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for a given reaction, predicting its feasibility and rate. For example, the atmospheric degradation of esters initiated by radicals like OH has been successfully modeled using DFT. acs.org

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Location/Value | Chemical Significance |

|---|---|---|

| HOMO Energy | High | Indicates susceptibility to oxidation. |

| HOMO Location | Oxygen atoms of the ester and hydroxyl groups | Likely sites for electrophilic attack. researchgate.net |

| LUMO Energy | Low | Indicates susceptibility to reduction. |

| LUMO Location | Carbonyl carbon (C=O) of the ester group | Likely site for nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | Moderate | Relates to the chemical stability of the molecule. |

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and intermolecular forces. |

Structure-Property Relationship Predictions through Computational Methods

A key goal of computational chemistry is to establish quantitative structure-property relationships (QSPRs), which correlate a molecule's structural features with its macroscopic properties. For neopentylpolyol esters, including those derived from pentaerythritol, clear relationships have been established between the fatty acid chain structure and key lubricant properties. acs.org

Computational methods, combining molecular modeling and QSPR, can predict these properties for this compound:

Viscosity: The long, linear behenate chain (C22) is expected to lead to a higher viscosity compared to esters with shorter chains due to increased van der Waals interactions and potential for entanglement. MD simulations can calculate viscosity from the simulated stress tensor.

Pour Point: The pour point is the lowest temperature at which a liquid flows. For esters, long, linear, and saturated chains like behenate tend to increase the pour point due to more efficient crystal packing. In contrast, branched chains disrupt this packing and lower the pour point. researchgate.net Simulations can investigate the ordering of molecules at low temperatures to predict solidification behavior. researchgate.netresearchgate.net

Thermal Stability: The inherent thermal stability of the neopentylpolyol core is a known advantage of these esters. acs.org Computational methods can model bond dissociation energies to identify the weakest bonds, predicting the onset temperature and mechanism of thermal decomposition.

(Quantitative Structure-Activity Relationship) QSAR Applications in Ester Chemistry and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific biological activity or chemical property. rdd.edu.iq While no specific QSAR models for this compound exist in the literature, the methodology has been successfully applied to other polyol and fatty acid esters to predict activities ranging from insecticidal effects to enzyme inhibition. tcmsp-e.comtandfonline.comuobasrah.edu.iq

A hypothetical QSAR study for a series of pentaerythritol esters, including the monobehenate, would involve several steps:

Dataset Assembly: A training set of pentaerythritol esters with varying fatty acid chains and degrees of esterification would be synthesized, and their biological activity (e.g., inhibition of a specific enzyme) would be measured experimentally.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors would be calculated using computational software. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). uobasrah.edu.iq

Model Development: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to build a mathematical equation that links a subset of the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal cross-validation and an external test set of molecules not used in the model's creation. tcmsp-e.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for sesquiterpene polyol esters. tcmsp-e.com These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a visual and quantitative guide for designing new compounds with enhanced activity. tcmsp-e.com Such a model could predict the activity of this compound and guide the synthesis of more potent derivatives.

Functional Properties and Advanced Materials Applications of Pentaerythritol Monobehenate

Interfacial Activity and Emulsification Mechanisms in Oil-in-Water Systems

Pentaerythritol (B129877) monobehenate functions as an emulsifying and thickening agent. alibaba.com As an amphiphilic molecule, it possesses a hydrophilic pentaerythritol head and a lipophilic behenic acid tail, allowing it to act at the oil-water interface. In oil-in-water (O/W) emulsions, the lipophilic tail orients into the oil phase while the hydrophilic head remains in the aqueous phase, creating a stabilizing film around the oil droplets. This interfacial film reduces the surface tension between the two immiscible phases, preventing the droplets from coalescing.

Research into a range of sugar alcohol mono-esters, including derivatives of pentaerythritol with behenic acid, highlights their potential as emulsifiers. researchgate.netresearchgate.net The stability and rheological properties of emulsions are influenced by the ability of the emulsifier to govern the repulsive and attractive forces between droplets. researchgate.net The unique structure of pentaerythritol monobehenate, derived from a polyhydric alcohol, contributes to the formation of stable emulsions. researchgate.net Studies on similar monoacyl sugar alcohols have demonstrated their effectiveness in stabilizing O/W emulsions, indicating that this compound is a promising emulsifier for various formulations. researchgate.netdp.tech

Role in Polymeric Systems and Complex Polymeric Ester Development

In the realm of polymer science, this compound serves as a functional additive and a foundational component for more complex polymeric esters. It is utilized as a partial ester in polycarbonate resin compositions. google.com Esters of pentaerythritol are known to function as release agents, particularly in demanding polymers like polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS). emeryoleo.com These additives prevent the polymer melt from adhering to hot machinery surfaces and facilitate easier demolding, even in complex shapes. emeryoleo.com

Furthermore, this compound is a precursor in the development of complex polymeric esters. A notable example is its use in creating polyethoxylated (PEGylated) derivatives. google.comgoogle.com These are formed by reacting pentaerythritol with ethylene (B1197577) oxide and then esterifying it with fatty acids like behenic acid. google.com The resulting compounds, such as PEG-105 this compound, are large, multifunctional polymeric esters designed to act as highly efficient thickening agents in various topical preparations. google.com

Application in Rheological Modification and Thickening Agent Formulations

This compound and its derivatives are effective rheological modifiers, used to control the viscosity and flow properties of liquid and semi-solid formulations. alibaba.com Its ability to increase viscosity makes it a valuable thickening agent in cosmetics and topical preparations. alibaba.comgoogle.com

Patented technology highlights the use of polyether esters based on pentaerythritol, including PEGylated monobehenate derivatives, as superior thickening agents. google.com These complex esters are noted for their low reactivity, low toxicity, and effectiveness across a broad pH range, distinguishing them from other classes of cosmetic thickeners. google.com For instance, PEG-105 this compound is specifically cited as a useful thickening agent. google.com In hydroalcoholic compositions, which are notoriously difficult to thicken, emulsifier systems containing esters of polyethoxylated polyhydric alcohols, such as polyethoxylated pentaerythritol behenate (B1239552), are used to build viscosity without requiring a traditional polymer thickener. google.com

Integration into Solid Lipid Nanoparticles and Advanced Delivery Systems

This compound is a candidate for use in advanced drug delivery systems, particularly in the formation of solid lipid nanoparticles (SLNs). researchgate.netresearchgate.net SLNs are colloidal carriers made from a solid lipid core dispersed in an aqueous solution, offering advantages like controlled drug release and enhanced stability. researchgate.net The choice of lipid is critical to the performance of SLNs. researchgate.net

A systematic investigation into sugar alcohol mono-behenates (SAMBs), including the pentaerythritol derivative, revealed their significant potential as excipients for these advanced systems. researchgate.net Research has shown that sorbitol mono-behenate, a structurally similar compound, can form stable, surfactant-free nanoparticles, making it an excellent candidate for SLN applications. researchgate.net This suggests that this compound, with its ultra-long behenic acid chain and polyol headgroup, possesses the requisite physicochemical properties for structuring SLNs. researchgate.netresearchgate.net These properties are crucial for achieving high drug encapsulation efficiency and controlling the release profile of therapeutic agents. researchgate.netresearchgate.net

Supramolecular Assembly and Gelation Properties of Pentaerythritol Derivatives

Pentaerythritol serves as a versatile tetrahedral core for the synthesis of molecules capable of supramolecular assembly and gelation. rsc.orgnsf.govrsc.org The self-assembly process is driven by non-covalent interactions like hydrogen bonding, π–π stacking, and van der Waals forces. rsc.org While research has focused more on multi-substituted pentaerythritol derivatives, the principles apply to the broader class of compounds.

Studies on pentaerythritol-based glycoconjugates, where sugar units are attached to the core, have shown that the number of functional arms is critical for gelation. rsc.orgnsf.govresearchgate.net Trivalent and tetravalent derivatives were found to be effective molecular gelators for various solvents, whereas the corresponding monovalent and divalent derivatives typically did not form gels. rsc.orgnsf.govrsc.org This "cluster effect" demonstrates that increasing the number of interacting moieties enhances the self-assembly process, leading to the formation of stable gel networks. nsf.gov Although this compound is a mono-substituted derivative and thus a less likely gelator on its own, its structure is foundational to the design of more complex, multi-armed derivatives that exhibit these advanced gelation properties. rsc.orgnsf.gov

| Derivative Type | Number of Functional Arms | General Gelation Ability | Typical Gel-Forming Solvents |

|---|---|---|---|

| Monovalent | 1 | Generally does not form gels | N/A |

| Divalent | 2 | Generally does not form gels | N/A |

| Trivalent | 3 | Effective Gelator | Ethanol, Isopropanol |

| Tetravalent | 4 | Most Versatile Gelator | Multiple alcohols, Aqueous mixtures |

Contributions to Thermostability and Antistatic Properties in Material Compositions

Pentaerythritol esters are recognized for their excellent thermostability, a property derived from their stable, compact central structure. emeryoleo.com This makes them valuable additives in plastics processed at high temperatures. emeryoleo.com For instance, pentaerythritol tetrastearate (PETS), a related compound, is used as a release agent in polycarbonate and PET, where it functions effectively due to its extremely low volatility and high heat stability. emeryoleo.com Similarly, esters like glycerol (B35011) monobehenate and pentaerythritol tetrastearate are included as lubricants in heat-aging resistant polyamide molding compositions, underscoring their role in maintaining material integrity under thermal stress. google.com

In addition to thermal stability, pentaerythritol compounds (PECs) can contribute to the antistatic properties of a material. google.com While they may possess some inherent antistatic capabilities, they can be combined with other agents to meet specific performance requirements in applications like fabric softening compositions. google.com

Green Chemistry Principles in Pentaerythritol Monobehenate Synthesis

Environmental Impact Assessment of Synthetic Routes

A comprehensive environmental impact assessment of the synthetic routes for Pentaerythritol (B129877) monobehenate involves evaluating the entire life cycle of the product, from raw material sourcing to final product disposal. Life Cycle Assessment (LCA) is a standardized methodology used for this purpose, quantifying potential environmental impacts such as global warming potential, resource depletion, and ecotoxicity chaincraft.compolimi.itlut.fi.

The production of Pentaerythritol monobehenate begins with the synthesis of its precursors, pentaerythritol and behenic acid. The conventional synthesis of pentaerythritol involves the reaction of formaldehyde (B43269) and acetaldehyde (B116499) in the presence of a base catalyst chalmers.segoogle.com. This process can be energy-intensive and may generate significant waste streams, including organic byproducts and inorganic salts from the catalyst neutralization chalmers.segoogle.com. The choice of catalyst, such as sodium hydroxide (B78521) versus calcium hydroxide, can influence the process efficiency and waste generation osti.gov. Behenic acid is typically derived from natural sources like vegetable oils. The environmental impact of its production is associated with agricultural practices, land use, and the energy required for extraction and purification .

A comparative LCA of different synthetic routes for similar esters highlights the potential for significant environmental improvement. For instance, bio-based lubricants show a lower global warming impact compared to their petroleum-based counterparts chaincraft.com. The use of renewable feedstocks and greener process technologies can substantially reduce the carbon footprint polimi.it.

Table 1: Key Parameters in the Life Cycle Assessment of this compound Synthesis

| Life Cycle Stage | Key Environmental Considerations | Potential for Improvement |

| Raw Material Sourcing | - Carbon footprint of pentaerythritol synthesis- Land and water use for behenic acid production | - Use of bio-based formaldehyde and acetaldehyde- Sustainable agricultural practices for oilseed crops |

| Esterification Process | - Energy consumption for heating- Use of hazardous catalysts and solvents- Generation of waste streams | - Application of energy-efficient catalytic processes- Use of benign catalysts and solvents- Waste reduction and recycling |

| Product Purification | - Energy required for distillation or crystallization- Use of solvents for extraction and washing | - Development of solvent-free purification methods- Recycling of purification solvents |

| Product Use and Disposal | - Biodegradability of the final product | - Designing for enhanced biodegradability |

Sustainable Catalysis Development (e.g., Biocatalysis, Organocatalysis, Heterogeneous Catalysis)

The development of sustainable catalytic systems is a cornerstone of green chemistry and offers significant potential for improving the synthesis of this compound.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. Lipases, in particular, have been successfully employed for the esterification of fatty acids with polyols nih.gov. The enzymatic synthesis of sugar alcohol monobehenates, including this compound, has been demonstrated with high purity and selectivity researchgate.net. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are often used to facilitate catalyst recovery and reuse, further enhancing the sustainability of the process nih.gov. Enzymatic reactions can often be carried out in solvent-free systems or in environmentally benign solvents, which will be discussed in a later section researchgate.netnih.gov.

Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling chimia.ch. For the synthesis of pentaerythritol esters, various solid acid catalysts have been investigated. These include metal oxides, supported acids, and ion-exchange resins chalmers.senih.govchimia.chgoogle.commdpi.com. For instance, a solid catalyst like zinc oxide has been used for the preparation of pentaerythritol stearate google.com. The development of robust and highly active heterogeneous catalysts can lead to more efficient and waste-free production processes for this compound.

Organocatalysis: Organocatalysis involves the use of small organic molecules as catalysts. While less explored for the synthesis of pentaerythritol esters compared to biocatalysis and heterogeneous catalysis, organocatalysts can offer advantages in terms of stability and cost. The self-catalyzed esterification of pentaerythritol with bio-based fatty acids under negative pressure has been reported as a method that avoids external catalysts, thus preventing catalyst residue in the final product google.com.

Table 2: Comparison of Catalytic Systems for Pentaerythritol Ester Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | - High reaction rates | - Difficult to separate from product- Corrosive and generate acidic waste |

| Biocatalysts (Enzymes) | - High selectivity- Mild reaction conditions- Biodegradable | - Higher initial cost- Potential for denaturation at high temperatures |

| Heterogeneous Catalysts | - Easy separation and recyclability- Reduced waste generation | - May have lower activity than homogeneous catalysts- Potential for leaching of active sites |

| Organocatalysts | - Often metal-free- Can be more stable than enzymes | - May require higher catalyst loading- Less explored for this specific application |

Waste Reduction and Atom Economy in Production Processes

A key principle of green chemistry is the design of chemical processes that minimize waste generation. Atom economy and the E-factor are important metrics for evaluating the efficiency of a chemical reaction in this regard chembam.comnih.govyoutube.com.

Atom Economy: Atom economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants . For the esterification of pentaerythritol with one mole of behenic acid to form this compound, the reaction is:

C(CH₂OH)₄ + CH₃(CH₂)₂₀COOH → C(CH₂OH)₃(CH₂OOC(CH₂)₂₀CH₃) + H₂O

The only byproduct in this ideal reaction is water. The atom economy can be calculated as follows:

Molecular weight of Pentaerythritol (C₅H₁₂O₄): 136.15 g/mol

Molecular weight of Behenic Acid (C₂₂H₄₄O₂): 340.58 g/mol

Molecular weight of this compound (C₂₇H₅₆O₅): 458.73 g/mol

Molecular weight of Water (H₂O): 18.02 g/mol

Atom Economy = [Molecular Weight of this compound / (Molecular Weight of Pentaerythritol + Molecular Weight of Behenic Acid)] x 100 = [458.73 / (136.15 + 340.58)] x 100 = [458.73 / 476.73] x 100 ≈ 96.2%

This high theoretical atom economy indicates that the esterification reaction itself is inherently efficient in terms of incorporating reactant atoms into the final product.

E-Factor: The E-factor (Environmental Factor) provides a more practical measure of waste generation, as it considers all waste produced in the process, including solvent losses, catalyst residues, and byproducts from side reactions chembam.comnih.gov. A lower E-factor signifies a greener process. For many fine chemical and pharmaceutical processes, the E-factor can be significantly high, often exceeding 100, indicating that more waste is produced than the desired product nih.gov. By employing greener synthetic routes, such as those using recyclable catalysts and solvent-free conditions, the E-factor for this compound production can be substantially reduced.

Optimizing reaction conditions to maximize yield and minimize side reactions.

Utilizing catalysts that can be easily recovered and reused.

Implementing solvent-free reaction conditions or using recyclable, benign solvents.

Developing efficient purification methods that minimize solvent use and product loss.

Solvent-Free or Environmentally Benign Solvent Approaches

The choice of solvent is a critical factor in the environmental performance of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, contributing to air pollution and posing health risks nih.gov. Green chemistry encourages the use of solvent-free conditions or the replacement of hazardous solvents with more environmentally benign alternatives arkat-usa.orgdntb.gov.ua.

Solvent-Free Synthesis: Conducting reactions without a solvent offers several advantages, including reduced waste, lower costs, higher reactor productivity, and simplified product purification ulpgc.esproject-incite.eu. The enzymatic synthesis of various esters, including those of pentaerythritol, has been successfully carried out under solvent-free conditions nih.govnih.govulpgc.esresearchgate.net. For the synthesis of this compound, a solvent-free enzymatic approach would involve reacting molten behenic acid with pentaerythritol in the presence of an immobilized lipase.

Environmentally Benign Solvents: When a solvent is necessary, green alternatives to conventional organic solvents are preferred. These include:

Water: While not always suitable for esterification due to the presence of water as a byproduct, in some biocatalytic systems, reactions can be performed in aqueous media.

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile nih.govresearchgate.net. They can be designed to have specific solvating properties and can act as both solvent and catalyst in some cases. The enzymatic synthesis of esters has been successfully demonstrated in ionic liquids .

Deep Eutectic Solvents (DESs): DESs are mixtures of compounds that have a lower melting point than the individual components. They share many of the favorable properties of ionic liquids but are often cheaper and easier to prepare. The enzymatic synthesis of panthenyl monoacyl esters has been shown to be effective in deep eutectic solvents formed by the reactants themselves .

Supercritical Fluids: Supercritical fluids, such as supercritical carbon dioxide (scCO₂), can be used as reaction media. They offer the advantage of being easily removed from the reaction mixture by depressurization, leaving no solvent residue.

Future Research Trajectories and Innovations

Development of Novel Synthetic Strategies for Enhanced Selectivity

The synthesis of pentaerythritol (B129877) esters often results in a mixture of mono-, di-, tri-, and tetra-esters. Achieving high selectivity for pentaerythritol monobehenate is a primary challenge and a key focus of future research. Novel strategies are being developed to move beyond traditional acid-catalyzed esterification, which typically requires high temperatures and can lead to undesired byproducts. google.comnih.gov

Future synthetic methodologies are centered on precision and sustainability:

Enzymatic Catalysis: Lipases are increasingly being explored for the selective esterification of polyols. Their inherent substrate specificity and regioselectivity can be harnessed to preferentially acylate only one of the four hydroxyl groups on the pentaerythritol molecule. Research is focused on identifying robust enzymes, optimizing reaction conditions (such as solvent systems and water activity), and enzyme immobilization for continuous flow processes.

Homogeneous and Heterogeneous Catalysis: The development of advanced catalysts is a significant research avenue. This includes novel homogeneous metallic catalysts and solid acid catalysts like supported heteropolyacids or superacids (e.g., ZrO₂–Al₂O₃/SO₄²⁻), which can offer higher activity, improved selectivity, and easier separation from the product mixture, contributing to greener and more economical processes. nih.govpatsnap.com

Process Optimization in Self-Catalysis: Research into optimizing reaction conditions, such as conducting the synthesis in a self-catalysis mode with an excess of the fatty acid, can increase process selectivity and reduce the formation of side products. bohrium.com The use of solvents like toluene can aid in the uniform distillation of reaction water, further driving the reaction towards the desired ester. bohrium.com

| Strategy | Key Advantages | Research Focus | Potential for Mono-Selectivity |

|---|---|---|---|

| Traditional Acid Catalysis | Low catalyst cost | Improving product color and reducing byproducts | Low |

| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly | Enzyme discovery, immobilization, reaction engineering | High |

| Advanced Heterogeneous Catalysis | Catalyst reusability, simplified purification, high yield nih.gov | Development of novel solid acid catalysts patsnap.com | Moderate to High |

| Optimized Self-Catalysis | Solvent-free or reduced solvent use, simplified process bohrium.com | Molar ratio control, temperature programming | Moderate |

Exploration of Advanced Analytical and Characterization Techniques

As the applications for this compound become more sophisticated, the need for precise analytical methods to confirm its structure, purity, and performance characteristics grows. While standard techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are effective for structural confirmation, future research will leverage more advanced and sensitive methods. researchgate.net

Mass Spectrometry (MS) Innovations: Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the analysis of fatty acid esters. nih.govresearchgate.net Future developments will focus on ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems. nih.gov These techniques allow for the precise identification of not only the desired mono-ester but also trace isomers and impurities. nih.gov Advanced ionization techniques, such as Atmospheric-Pressure Chemical Ionization (APCI), can be used with in-source derivatization to precisely characterize the fatty acid components. nih.gov

Multi-dimensional Chromatography: The complexity of ester mixtures resulting from synthesis necessitates advanced separation techniques. The use of two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) can provide enhanced resolution, allowing for the separation and quantification of closely related structures.

Spectroscopic and Thermal Analysis: Advanced NMR techniques, including two-dimensional methods (COSY, HSQC), will be crucial for unequivocally determining the exact position of the behenate (B1239552) group on the pentaerythritol backbone. Furthermore, thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties (e.g., melting point, thermal stability), which are critical for applications in lubricants and phase-change materials. researchgate.net

| Technique | Information Provided | Future Research Trajectory |

|---|---|---|

| UHPLC-HRMS (e.g., QTOF) | Precise mass determination, impurity profiling, isomer differentiation nih.gov | Development of in-silico MS/MS libraries for automated identification nih.gov |

| Advanced NMR (2D) | Unambiguous structural elucidation, confirmation of mono-substitution | Higher field magnets for increased sensitivity and resolution |

| APCI-MS with In-Source Derivatization | Localization of functional groups within the fatty acid chain nih.gov | Application to more complex ester structures |

| Differential Scanning Calorimetry (DSC) | Melting point, crystallization behavior, phase transitions | Correlation of thermal properties with molecular structure |

Computational Design of Functional this compound Analogues

Computational chemistry and molecular modeling are emerging as powerful tools for accelerating the design of new materials. Instead of relying solely on empirical laboratory synthesis, researchers can now design and screen virtual analogues of this compound to predict their properties and functionalities.